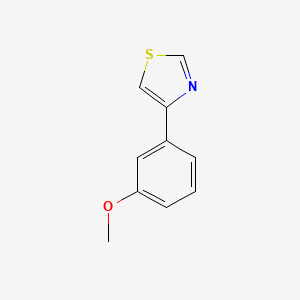

4-(3-Methoxyphenyl)-1,3-thiazole

描述

Significance of Heterocyclic Compounds in Contemporary Chemical and Biological Sciences

Heterocyclic compounds are a cornerstone of chemical and biological sciences, representing the largest and most diverse family of organic compounds. derpharmachemica.com These cyclic molecules, which contain at least one atom other than carbon within their ring structure, are fundamental to life and technology. openaccessjournals.com The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.com The presence of these heteroatoms imparts unique physicochemical and electronic properties to the molecules, making them essential in a vast array of applications. openaccessjournals.com

In the realm of biology, heterocyclic structures are integral to many essential biomolecules. For instance, they form the core of nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) (Vitamin B1), and vital molecules such as hemoglobin and chlorophyll. derpharmachemica.comnveo.org Their widespread presence in nature underscores their importance in biological processes. nveo.org Consequently, heterocyclic compounds are frequently utilized in medicinal chemistry, with over 90% of new drugs containing a heterocyclic ring. nveo.org These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. ijnrd.org Beyond medicine, they are crucial in agriculture as herbicides and pesticides, and in materials science for developing conducting polymers and functional dyes. openaccessjournals.comnveo.org

The 1,3-Thiazole Moiety as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry Research

Among the vast family of heterocycles, the 1,3-thiazole ring is recognized as a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net This five-membered ring containing a sulfur and a nitrogen atom is a common structural motif in numerous natural products and synthetic compounds with significant pharmacological activities. researchgate.netanalis.com.my The thiazole (B1198619) ring's unique electronic properties and its ability to participate in various biological interactions make it a versatile building block for designing new therapeutic agents. researchgate.net

The significance of the thiazole moiety is highlighted by its presence in a wide range of approved drugs. researchgate.net Examples include the anti-HIV drug Ritonavir, the anticancer agent Dasatinib, and various antibiotics. researchgate.netglobalresearchonline.net The diverse biological activities associated with thiazole derivatives are extensive and include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties. nih.govacs.org The ability of the thiazole scaffold to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, and to be present in molecules that bind to multiple biological targets, solidifies its status as a privileged structure in medicinal chemistry. researchgate.net

Historical Context and Evolution of Research on Substituted Thiazole Derivatives

The history of heterocyclic chemistry dates back to the 1800s, evolving alongside the broader field of organic chemistry. nveo.org Research into thiazole derivatives has progressed significantly over the years, driven by the discovery of their diverse biological activities. Initially, research focused on the synthesis and characterization of the basic thiazole ring and its simple derivatives.

A pivotal moment in the evolution of thiazole research was the discovery of sulfathiazole, an early antibiotic, which demonstrated the therapeutic potential of this heterocyclic system. This discovery spurred further investigation into the synthesis of a wide variety of substituted thiazoles. Over time, the focus of research has shifted from the synthesis of new derivatives to understanding their structure-activity relationships (SAR). researchgate.net This involves systematically modifying the substituents at different positions of the thiazole ring to optimize biological activity and reduce toxicity. analis.com.myfabad.org.tr Modern research employs advanced techniques like computational modeling and high-throughput screening to design and identify novel thiazole-based drug candidates with enhanced efficacy and specificity. researchgate.net

Rationale for Investigating 4-(3-Methoxyphenyl)-1,3-thiazole within the Thiazole Class

The investigation of specific substituted thiazoles, such as this compound, is driven by the principles of rational drug design and the desire to explore new chemical space. The methoxyphenyl group is a common substituent in many biologically active compounds, and its presence can influence properties like lipophilicity, metabolic stability, and receptor binding affinity.

Structure

3D Structure

属性

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(5-9)10-6-13-7-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPLTGRSPEYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408627 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35582-20-8 | |

| Record name | 4-(3-methoxyphenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Modification and Derivatization Strategies for 4 3 Methoxyphenyl 1,3 Thiazole

Functionalization at the C2 Position of the Thiazole (B1198619) Ring

The C2 position of the thiazole ring is a key site for functionalization due to its electronic characteristics. The hydrogen atom at this position is susceptible to deprotonation, making it a prime target for introducing a variety of substituents through several synthetic strategies.

Introduction of Amino Groups and Subsequent Transformations

The introduction of an amino group at the C2 position is a common and valuable modification, yielding 2-amino-4-(3-methoxyphenyl)-1,3-thiazole. This transformation is typically achieved via the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the synthesis of the target compound, 3-methoxy-α-bromoacetophenone would be reacted with thiourea.

Once installed, the 2-amino group serves as a versatile synthetic handle for a wide range of subsequent transformations. It can undergo acylation, alkylation, and condensation reactions, allowing for the attachment of various side chains and the construction of more elaborate molecules.

Table 1: Representative Synthesis of a 2-Amino-4-arylthiazole Derivative The following table details a typical synthesis for a closely related analog, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, illustrating the general conditions for the Hantzsch synthesis.

| Reactant 1 | Reactant 2 | Reagent | Solvent/Conditions | Product |

| 4-Methoxyacetophenone | Thiourea | Iodine (I₂) | Warmed in a water bath (70 °C) | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole |

Data adapted from a study on a related compound, demonstrating the general applicability of the Hantzsch synthesis method. organicchemistrytutor.com

Formation of Schiff Bases and Hybrid Structures

The primary amino group at the C2 position readily undergoes condensation with various aldehydes and ketones to form imines, commonly known as Schiff bases. mdma.chnih.gov This reaction provides a straightforward method for extending the molecular framework and introducing new functionalities. The resulting Schiff bases, characterized by the azomethine (-C=N-) linkage, are valuable intermediates and have been explored for the creation of complex hybrid molecules. nih.gov

Molecular hybridization involves combining the thiazole-Schiff base core with other distinct chemical scaffolds. libretexts.org This strategy aims to create novel compounds by integrating the structural features of different parent molecules. The formation of these hybrid structures is a modular approach, allowing for the systematic variation of the aldehyde or ketone component to generate a library of diverse derivatives.

Table 2: Examples of Schiff Base Formation from 2-Aminothiazole Derivatives

| 2-Aminothiazole Derivative | Carbonyl Compound | Product Type |

| 2-amino-5-nitrothiazole | 5-hydroxy-2-methoxybenzaldehyde | Thiazole-derived Schiff Base |

| 2-amino-5-ethyl-1,3,4-thiadiazole | 5-hydroxy-2-methoxybenzaldehyde | Thiadiazole-derived Schiff Base |

| 2-aminobenzothiazole | Aromatic Aldehydes (various) | Benzothiazole-derived Schiff Base |

This table provides examples of condensation reactions to form Schiff bases, illustrating the general reactivity of the amino group on thiazole and related heterocyclic systems. mdma.chresearchgate.net

Coupling Reactions and Palladium-Catalyzed Derivatizations

The C2 position of the thiazole ring can be directly functionalized through carbon-carbon bond-forming reactions, most notably via palladium-catalyzed cross-coupling. scielo.org.co Direct C-H arylation is a powerful technique that avoids the need for pre-functionalization (e.g., halogenation) of the thiazole ring. minia.edu.eg

In this reaction, the C2-H bond of the thiazole is activated by a palladium catalyst, enabling its coupling with an aryl halide (e.g., aryl bromide or iodide). The regioselectivity of the arylation (i.e., whether the reaction occurs at the C2, C4, or C5 position) can often be controlled by the specific choice of catalyst, ligand, and base. commonorganicchemistry.com For C2-arylation, catalytic systems employing palladium acetate or similar precursors with phosphine ligands like triphenylphosphine (PPh₃) are frequently utilized. commonorganicchemistry.com This methodology allows for the direct attachment of a wide array of substituted or unsubstituted aryl and heteroaryl groups to the thiazole core.

Table 3: Catalytic Systems for Regioselective C-H Arylation of Thiazoles

| Target Position | Catalyst | Ligand | Base | Outcome |

| C2 | Palladium (Pd) | Triphenylphosphine (PPh₃) | Sodium tert-butoxide (NaOtBu) | C2-arylated thiazoles |

| C5 | Palladium (Pd) | Bathophenanthroline (Bphen) | Potassium phosphate (K₃PO₄) | C5-arylated thiazoles |

This table summarizes findings on catalyst-controlled regioselective C-H arylation, demonstrating how reaction conditions can direct functionalization to different positions on the thiazole ring. commonorganicchemistry.com

Modifications on the 3-Methoxyphenyl (B12655295) Substituent

The 3-methoxyphenyl ring offers additional opportunities for derivatization, either by modifying the existing methoxy (B1213986) group or by introducing new substituents onto the aromatic ring through electrophilic substitution.

Derivatization of the Methoxy Group

The methoxy (-OCH₃) group is a key functional feature that can be chemically transformed, most commonly into a hydroxyl (-OH) group. This conversion, known as O-demethylation or ether cleavage, unmasks a phenolic functionality, which can significantly alter the molecule's properties and provide a new site for further reactions.

A standard and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). mdma.chorgsyn.orgreddit.com The reaction is typically performed in an inert solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0 °C to -78 °C) to control reactivity. orgsyn.orgreddit.com The mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, releasing methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final phenol. Other reagents, such as strong acids (e.g., HBr) or nucleophilic agents like thiolates in DMF, can also be employed for demethylation. chemistrytalk.org

Table 4: Common Reagents for Aryl Methyl Ether Cleavage

| Reagent | Typical Conditions | Notes |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temp. | Highly effective and common, but moisture-sensitive. orgsyn.orgreddit.com |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Strong acid conditions; may not be suitable for acid-sensitive substrates. |

| Lithium Chloride (LiCl) | Dimethylformamide (DMF), reflux | Nucleophilic cleavage conditions. chemistrytalk.org |

| Ethanethiolate | Dimethylformamide (DMF), high temp. | Strong nucleophile; requires high temperatures. chemistrytalk.org |

Introduction of Additional Substituents on the Phenyl Ring

The 3-methoxyphenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups such as halogens (e.g., -Br, -Cl) or nitro groups (-NO₂). The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring: the methoxy group and the thiazole ring. youtube.com

The methoxy group is a powerful activating, ortho-, para-director. organicchemistrytutor.commsu.edu It donates electron density into the aromatic ring through resonance, increasing the ring's nucleophilicity and directing electrophiles to the positions ortho and para to it (C2', C4', and C6'). Conversely, the thiazole ring, connected at the C1' position, is generally considered an electron-withdrawing and deactivating group.

In this competitive scenario, the strongly activating nature of the methoxy group typically dominates the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions activated by the methoxy group. Steric hindrance from the adjacent thiazole substituent may disfavor attack at the C2' position, making the C4' and C6' positions the most likely sites for substitution. Common electrophilic substitution reactions include halogenation (using reagents like Br₂ with a Lewis acid) and nitration (using a mixture of nitric and sulfuric acid). youtube.comlibretexts.org

Table 5: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Products (Positions on Phenyl Ring) | Directing Influence |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-Bromo derivatives | Methoxy group (ortho-, para-directing) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-Nitro derivatives | Methoxy group (ortho-, para-directing) |

| Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-Acyl derivatives | Methoxy group (ortho-, para-directing) |

This table outlines the predicted regiochemical outcomes based on the principles of electrophilic aromatic substitution, where the activating methoxy group directs incoming electrophiles. organicchemistrytutor.comresearchgate.net

Hybridization with Other Heterocyclic Systems Incorporating the 4-(3-Methoxyphenyl)-1,3-thiazole Unit

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with the potential for improved affinity, efficacy, and modified selectivity profiles. The this compound unit serves as a versatile scaffold for such hybridization, owing to its established biological relevance.

The synthesis of thiazole-pyridine hybrids often involves the condensation of a thiazole derivative with a pyridine moiety. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, general synthetic routes provide a blueprint for their potential synthesis. A common strategy involves the use of a 2-amino-4-(aryl)thiazole derivative which can be reacted with various pyridine-containing electrophiles.

For instance, a plausible route could involve the reaction of 2-amino-4-(3-methoxyphenyl)-1,3-thiazole with a pyridine derivative containing a suitable functional group, such as a carboxylic acid, which can be activated to form an amide bond. Another approach could be the reaction of a thiazole derivative bearing a nucleophilic group with an electrophilic pyridine derivative.

Table 1 provides a hypothetical synthetic scheme for the generation of a thiazole-pyridine hybrid, based on established synthetic methodologies for similar compounds.

Table 1: Hypothetical Synthesis of a Thiazole-Pyridine Hybrid

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

|---|

Detailed research findings on the synthesis and characterization of such specific hybrids are an area for future investigation.

The combination of thiazole and pyrazoline/pyrazole (B372694) rings has been a fruitful area of research, leading to compounds with a wide range of biological activities. The synthesis of these hybrids often proceeds through a chalcone intermediate. A chalcone bearing the this compound moiety can be synthesized and subsequently cyclized with a hydrazine derivative to form the pyrazoline ring.

A general synthetic pathway involves the Claisen-Schmidt condensation of an acetyl-substituted this compound with an aromatic aldehyde to yield the corresponding chalcone. This chalcone can then be reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, to afford the desired thiazole-pyrazoline hybrid.

Table 2 outlines the synthesis of a thiazole-pyrazoline hybrid, illustrating the key steps and intermediates.

Table 2: Synthesis of a Thiazole-Pyrazoline Hybrid

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(4-(3-Methoxyphenyl)thiazol-2-yl)ethan-1-one, Benzaldehyde | NaOH, Ethanol | (E)-1-(4-(3-Methoxyphenyl)thiazol-2-yl)-3-phenylprop-2-en-1-one (Chalcone) |

While this represents a viable synthetic route, specific, detailed research findings on the characterization and biological evaluation of these this compound-pyrazoline hybrids require further exploration in the scientific literature.

The incorporation of a thiadiazole ring into the this compound scaffold can be achieved through several synthetic strategies. A common approach involves the use of a thiosemicarbazide derivative of the thiazole core, which can then be cyclized to form the 1,3,4-thiadiazole (B1197879) ring.

For example, 2-amino-4-(3-methoxyphenyl)-1,3-thiazole can be converted to a thiosemicarbazide derivative by reaction with an isothiocyanate. This intermediate can then undergo oxidative cyclization, for instance, using an oxidizing agent like ferric chloride, or by reaction with an acid chloride followed by cyclodehydration to yield the desired thiazole-thiadiazole hybrid.

Table 3 presents a representative synthetic pathway for the creation of a thiazole-thiadiazole hybrid molecule.

Table 3: Synthesis of a Thiazole-Thiadiazole Hybrid

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(3-Methoxyphenyl)thiazole-2-carbohydrazide, Phenyl isothiocyanate | Ethanol, Reflux | 2-(4-(3-Methoxyphenyl)thiazole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide |

This synthetic outline provides a basis for the development of such hybrid molecules, though specific experimental details and characterization data for these this compound based hybrids are not extensively reported.

The fusion of an imidazole ring with a thiazole core results in the formation of an imidazo[2,1-b]thiazole system, a scaffold known for its diverse biological activities. The synthesis of these hybrids typically involves the reaction of a 2-aminothiazole derivative with an α-haloketone.

Specifically, 2-amino-4-(3-methoxyphenyl)-1,3-thiazole can be reacted with a substituted α-bromoketone in a suitable solvent, such as ethanol, under reflux conditions. This reaction proceeds via an initial N-alkylation of the amino group of the thiazole, followed by an intramolecular cyclization to form the fused imidazo[2,1-b]thiazole ring system.

Table 4 details the general synthetic approach for the preparation of a thiazole-imidazo hybrid.

Table 4: Synthesis of a Thiazole-Imidazo Hybrid

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |

|---|

This Hantzsch-type reaction is a well-established method for the synthesis of imidazo[2,1-b]thiazoles and can be adapted for the preparation of a variety of derivatives based on the this compound core by using different α-haloketones.

Structural Investigations and Conformational Analysis of 4 3 Methoxyphenyl 1,3 Thiazole Derivatives

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural features of newly synthesized organic molecules. Techniques such as NMR, IR, and Mass Spectrometry provide complementary information about the connectivity, functional groups, and molecular weight of the analyte.

For instance, in the ¹H-NMR spectrum of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet at approximately 3.77 ppm. nanomedicine-rj.com The thiazole (B1198619) ring proton (H-5) is observed as a singlet at 7.13 ppm, while the aromatic protons of the phenyl ring appear as multiplets between 6.94 and 7.74 ppm. nanomedicine-rj.com For derivatives containing a 3-methoxyphenyl (B12655295) group, the aromatic protons typically exhibit a more complex splitting pattern due to their meta-substitution.

The ¹³C-NMR spectra provide further structural confirmation. In 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the carbon atoms of the thiazole ring resonate at δ 99.79 (C-5), δ 150.17 (C-4), and δ 168.55 (C-2). nanomedicine-rj.com The methoxy carbon gives a signal around δ 55.51 ppm, and the phenyl carbons are found between δ 114.27 and δ 158.99 ppm. nanomedicine-rj.com For 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl substituent, the methoxy carbon signal is similarly observed in the δ 55.50–55.58 ppm range. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Related Methoxyphenyl Thiazole Derivatives Data presented is for analogous compounds and serves as a reference.

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com | - | 7.74, 6.94 (d, Phenyl H), 7.13 (s, Thiazole H-5), 6.82 (s, NH₂), 3.77 (s, OCH₃) | 168.55 (C-2), 158.99 (C-ipso), 150.17 (C-4), 128.34, 127.30, 114.27 (Phenyl C), 99.79 (C-5), 55.51 (OCH₃) |

| (Z)-3-(4-methoxyphenyl)-4-(triazolyl)-N-phenylthiazol-2(3H)-imine cardiff.ac.uk | DMSO-d₆ | 6.56 (s, Thiazolyl H), 3.69 (s, OMe), 6.88-7.58 (m, Ar-H) | 158.9 (C=N), 152.1 (C-O), 100.6 (Thiazolyl C), 55.8 (OMe), 114.4-136.7 (Ar-C) |

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For the 4-(3-methoxyphenyl)-1,3-thiazole scaffold, key absorption bands are expected for the C-H, C=N, C=C, and C-O bonds.

In related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, aromatic C-H stretching vibrations are observed in the 3066-3108 cm⁻¹ region. researchgate.net The C=N stretching vibration within the thiazole ring typically appears in the 1480-1600 cm⁻¹ range. For example, in 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole, the C=N (thiazole) band is seen at 1487 cm⁻¹. researchgate.net The characteristic C-O stretching of the methoxy group is expected as a strong band, usually between 1200 and 1300 cm⁻¹ (asymmetric) and near 1030-1050 cm⁻¹ (symmetric).

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Related Methoxyphenyl Thiazole Derivatives Data from analogous compounds illustrates expected vibrational modes.

| Compound | C-H (Aromatic) | C=N (Thiazole) | C=C (Aromatic) | C-O (Methoxy) |

| 2-(4-methoxyphenyl)benzo[d]thiazole researchgate.net | 3076 | ~1500-1600 | ~1600 | ~1250 |

| 4-(4-methoxyphenyl)-2-(hydrazinyl)thiazole derivative researchgate.net | ~3050 | 1487 | ~1590 | ~1250 |

| (Z)-3-(4-methoxyphenyl)-thiazol-2(3H)-imine derivative cardiff.ac.uk | 3121 | 1610 | 1517 | Not specified |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular formula, C₁₀H₉NOS (191.04 g/mol ).

Analysis of related structures provides insight into potential fragmentation pathways. For example, the mass spectrum of a complex pyrazole (B372694) derivative containing a 4-(4-methoxyphenyl)thiazole unit showed a clear (M⁺ + 1) peak at m/z 496, confirming its molecular weight. iucr.org Predicted fragmentation for 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole suggests that the primary adducts would be [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Common fragmentation patterns for this class of compounds often involve the cleavage of the methoxy group (loss of CH₃) or fragmentation of the heterocyclic ring system.

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction offers definitive proof of a molecule's three-dimensional structure in the solid state, providing precise data on bond lengths, bond angles, and the spatial arrangement of atoms. While a crystal structure for this compound itself is not publicly documented, the analysis of its derivatives reveals key structural motifs.

In a complex thiazolidinone derivative featuring a 4-methoxyphenyl (B3050149) group, the thiazole ring was found to be nearly planar and was significantly twisted relative to the attached phenyl ring, with a dihedral angle of 25.52°. nih.govresearchgate.net In another selenazolo-benzothiazole compound with a 3-(4-methoxyphenyl) substituent, the dihedral angle between the tricyclic system and the methoxyphenyl group was 71.82°. nih.gov This significant twist indicates a non-coplanar arrangement, which is common in such bi-aryl systems due to steric hindrance, minimizing repulsion between adjacent hydrogen atoms on the rings. This non-planar conformation impacts the electronic properties of the molecule.

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular forces. In derivatives of methoxyphenyl thiazole, hydrogen bonds and π-π stacking interactions are prominent.

In the crystal structure of a thiazolo-pyrimidine derivative, molecules are linked into zigzag chains by N—H⋯N hydrogen bonds. iucr.org These chains are further connected into layers and a three-dimensional network through various C—H⋯O, C—H⋯F, and C—H⋯N interactions. iucr.org In a different thiazolidinone derivative, the crystal packing is stabilized by weak C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govresearchgate.net Additionally, aromatic π-π stacking was observed between parallel nitrobenzene (B124822) rings of neighboring molecules, with a centroid-to-centroid distance of 3.5872 Å. nih.govresearchgate.net For a pyrazole-thiazole derivative, π-π interactions with a centroid-centroid distance of 3.7327 Å link molecules into dimers, which are then assembled into a 3D array by C—H⋯S, C—H⋯N, and C—H⋯O interactions. iucr.org These non-covalent forces are crucial in determining the solid-state properties of the material.

Computational Chemistry and Molecular Modeling Studies of 4 3 Methoxyphenyl 1,3 Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 4-(3-Methoxyphenyl)-1,3-thiazole have been performed to understand its stability, reactivity, and electronic properties. A common approach involves geometry optimization using a basis set like B3LYP/6-311G(d,p), which provides a good balance between accuracy and computational cost. nih.govniscair.res.inresearchgate.net

HOMO-LUMO Analysis and Molecular Orbital Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govnih.gov

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com In another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO energy gap was found to be -0.08657 eV, suggesting high chemical reactivity and biological activity. nih.gov The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (FMO) Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin mdpi.com | -5.8170 | -0.8904 | 4.9266 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow denote regions with intermediate potential.

For instance, in the MEP analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the color code ranged from -4.618e-3 (red) to +4.618e-3 (blue), highlighting the electron-rich and electron-poor regions of the molecule, respectively. nih.gov MEP studies on 3-methoxy flavones have also successfully related negative potential regions to their biological activity. nih.gov

Quantum Chemical Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A higher hardness value indicates greater stability.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a good electrophile. researchgate.net

These descriptors provide a quantitative basis for understanding the chemical behavior of this compound and related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is widely used in drug discovery to understand the binding mechanisms and to screen for potential drug candidates.

Prediction of Binding Modes and Affinities

Molecular docking studies have been employed to investigate the interaction of thiazole (B1198619) derivatives with various biological targets. For example, derivatives of 2-(4-methoxyphenyl)thiazole-4-carboxamide have been docked into the active sites of COX enzymes to evaluate their potential as inhibitors. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives containing a 3-methoxyphenyl (B12655295) group have been studied for their binding to proteins like caspase 8, which is a target in cancer therapy. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimation of the binding affinity, with more negative values indicating stronger binding. For instance, in a study of 1,3,4-thiadiazole derivatives targeting the estrogen receptor, compounds with high negative g-scores were identified as potent binders. biointerfaceresearch.com

Analysis of Key Interacting Residues and Binding Site Characteristics

A crucial aspect of molecular docking is the identification of key amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, a study on 1,3,4-thiadiazole derivatives showed that the core of the molecule formed a hydrogen bond with the amino acid residue Arg413. nih.gov In another study, docking of thiazole carboxamide derivatives into COX enzymes revealed specific binding interactions that justified their inhibitory activity. nih.gov The analysis of these interactions provides valuable insights into the structure-activity relationship and can guide the design of more potent and selective inhibitors.

Dynamics Simulations (e.g., Molecular Dynamics) to Elucidate Conformational Changes and Stability

Molecular dynamics (MD) simulations are computational methods used to understand the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could theoretically provide insights into:

Conformational Landscape: Identifying the most stable three-dimensional shapes (conformations) of the molecule. This is largely determined by the rotation around the single bond connecting the phenyl and thiazole rings.

Structural Stability: Assessing the rigidity of the molecule and the flexibility of its constituent parts.

Solvent Effects: Understanding how the molecule interacts with its environment, such as water or other solvents, which can influence its conformation and behavior.

However, no published studies detailing such simulations for this compound were found.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacological Profiling

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This is a critical step in early-stage drug discovery, helping to identify candidates with favorable properties before costly experimental work is undertaken. For this compound, these predictions would typically involve assessing parameters such as:

Absorption: Predicting how well the compound would be absorbed into the bloodstream, for example, from the gastrointestinal tract. This often involves evaluating properties like lipophilicity (LogP) and solubility.

Distribution: Estimating how the compound would distribute throughout the body's tissues and fluids.

Metabolism: Identifying potential metabolic pathways and the enzymes involved, which can help predict the compound's lifespan in the body.

Excretion: Predicting the routes by which the compound and its metabolites would be eliminated from the body.

Toxicity: Forecasting potential toxic effects, such as carcinogenicity, mutagenicity, or organ-specific toxicity.

Pharmacological profiling, also performed in silico, would aim to predict the biological targets of the compound and its potential therapeutic effects by comparing its structure to libraries of known active molecules.

Despite the availability of numerous software tools and databases for these predictions (e.g., SwissADME, Toxtree, PASS), no specific reports or datasets for this compound have been published. Research on similar structures, such as 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent, has been conducted, but these findings cannot be directly extrapolated to the requested compound. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 4 3 Methoxyphenyl 1,3 Thiazole Derivatives

Correlating Structural Features with Biological Activities

The structure-activity relationship (SAR) for 4-(3-methoxyphenyl)-1,3-thiazole derivatives is a key area of research, providing insights into how specific molecular features govern their biological functions.

The type and position of substituents on both the thiazole (B1198619) and the methoxyphenyl rings are critical determinants of biological activity.

On the thiazole ring , the introduction of different groups can significantly modulate potency and selectivity. For instance, in a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, the presence of a methyl group at the C4-position of the thiazole ring was found to influence the compound's geometric conformation, which in turn improved its inhibitory potency against cyclooxygenase (COX) isoforms. researchgate.net In other studies, the nature of the substituent at the C5-position of the thiazole ring was also shown to be important; a naphthoyl substitution at this position generally enhanced COX-2 inhibition. nih.gov Quantum chemical studies have suggested that the activation of the thiazole ring is closely related to its substituents, with electron-donating groups favoring a direct ring-opening mechanism, while electron-withdrawing groups tend to undergo an indirect process. researchgate.net

Regarding the phenyl ring , modifications to its substitution pattern have yielded compounds with varied activity profiles. For example, in a series of 2-(trimethoxyphenyl)-thiazoles, substituents at the C4-position of the phenyl ring, such as -O-CH3, -Cl, -NO2, and -CN, were investigated for their effect on COX inhibition. acs.org Another study on benzothiazole (B30560) analogues, which share a related structural motif, found that introducing a methoxy (B1213986) group at the C-6 position significantly boosted their kinase-targeted anticancer activity. nih.gov Specifically, a fluorine atom at the meta position of the phenyl ring in certain 1,3,4-thiadiazole (B1197879) derivatives resulted in the most active acetylcholinesterase (AChE) inhibitor in its series. researchgate.net

The isomeric position of the methoxy group on the phenyl ring—whether it is at the meta (position 3) or para (position 4)—has a profound impact on the biological activity of the resulting thiazole derivatives.

Comparative studies have highlighted these differences across various biological targets. For instance, research on adenosine (B11128) A3 receptor antagonists showed that a methoxy group in the para-position of the phenyl ring, as seen in 4-(4-methoxyphenyl)-2-aminothiazole derivatives, led to a significant increase in binding affinity and selectivity for this receptor. nih.gov

In the context of anticancer activity, a study on 1,3,4-thiadiazole derivatives demonstrated that compounds with a 3-methoxyphenylamino (meta) substituent exhibited moderate inhibitory effects on the survival of MCF-7 breast cancer cells, similar to their 4-methoxyphenylamino (para) counterparts. researchgate.net However, the same study concluded that having a 3-methoxyphenyl (B12655295) substituent at the 5-position of the thiadiazole ring makes the compound definitively more active than having the same group attached at the 2-position. researchgate.net This indicates that both the position on the phenyl ring and the attachment point on the heterocyclic ring are crucial for activity.

Elucidation of Molecular Mechanisms of Action (Target-Based Research)

Understanding the specific molecular targets and pathways that this compound derivatives interact with is fundamental to characterizing their mechanism of action.

These compounds and their analogues have been evaluated against a range of enzymes implicated in various diseases.

Cyclooxygenase (COX) Isoforms: Numerous studies have identified thiazole derivatives as potent inhibitors of COX-1 and COX-2, enzymes central to inflammation. A series of newly synthesized 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives showed considerable inhibitory activity against both COX isoforms. One compound in this series, 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide , was particularly selective for COX-2 over COX-1. researchgate.net Another study found that 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol was a selective COX-2 inhibitor. The table below summarizes the inhibitory concentrations (IC₅₀) for selected derivatives.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 2-(3-methoxyphenyl)-4-methyl-N-(4-t-butylphenyl)thiazole-5-carboxamide | COX-1 | 0.239 | 1.251 |

| COX-2 | 0.191 | ||

| 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-1 | 2.651 | 2.766 |

| COX-2 | 0.958 | ||

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | 11.65 | Selective |

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1/COX-2 | 9.01 | Non-selective |

| Data sourced from references researchgate.net |

15-Lipoxygenase (15-LOX): In addition to COX, some thiazole derivatives also target the lipoxygenase (LOX) pathway. Certain thiazolo-celecoxib analogues have been evaluated for their 15-LOX inhibitory activity. Furthermore, thymol-thiazole hybrids have been developed as dual inhibitors of both COX-2 and 5-LOX.

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Several studies have explored thiazole and thiadiazole derivatives as AChE inhibitors. While many active compounds feature different substitution patterns, research into 1,3,4-thiadiazole derivatives revealed that a compound with a fluorine atom on the meta position of the phenyl ring was the most potent in its series, with an IC₅₀ value of 1.82 nM. researchgate.net This highlights the potential of the substituted phenyl core, which is shared with this compound.

Polymerase and Tubulin: Thiazole derivatives have shown potential as anticancer agents by targeting cellular machinery essential for proliferation, such as polymerases and tubulin.

Polymerase: Research has shown that some thiazole derivatives can act as inhibitors of viral polymerases, such as hepatitis C viral NS5B RNA-dependent RNA polymerase and HIV-1 reverse transcriptase. In the context of cancer, a p-methoxyphenylthiazole derivative was found to induce cleavage of Poly (ADP ribose) polymerase 1 (PARP1), a hallmark of apoptosis, in colon cancer cells.

Tubulin: The thiazole scaffold is a component of compounds known to be tubulin polymerization inhibitors. nih.gov Inhibition of tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs. researchgate.net

Adenosine A3 Receptor: Derivatives of 4-phenyl-1,3-thiazole have been evaluated as antagonists for adenosine receptors. Specifically, 4-(4-methoxyphenyl)-2-aminothiazole derivatives have been identified as potent and selective antagonists for the human adenosine A3 receptor, which is a potential drug target for conditions like asthma, glaucoma, and cancer. nih.gov The para-methoxy substitution was found to greatly enhance binding affinity for this receptor. nih.gov

Angiotensin II Receptor: Based on the available literature from the conducted searches, there is currently limited specific research detailing the interaction of this compound derivatives with the Angiotensin II receptor.

DNA Biosynthesis Inhibition and Cell Cycle Arrest: The anticancer effects of some thiazole-related compounds are linked to their ability to disrupt fundamental cellular processes. The 1,3,4-thiadiazole ring, a close bioisostere of the thiazole ring, is also a bioisostere of pyrimidine, a building block of DNA. researchgate.net This structural similarity allows some thiadiazole derivatives to interfere with DNA replication processes. researchgate.net Studies on specific 2-hydrazinylthiazole (B183971) derivatives have demonstrated that they can induce cancer cell death through caspase-dependent apoptosis and cell cycle arrest. Furthermore, the ability of a methoxyphenylthiazole derivative to induce the cleavage of PARP1 provides direct evidence of its interference with cellular pathways related to DNA repair and apoptosis.

Investigation of Multi-Target Activity and Polypharmacology

The development of therapeutic agents that can simultaneously modulate multiple targets is a growing area of interest in drug discovery. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. Derivatives of this compound have been investigated for their potential as multi-target agents.

For instance, a series of novel 4-benzyl-1,3-thiazole derivatives were designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the inflammatory cascade. tandfonline.com The design was based on the pharmacophore of darbufelone, a known dual COX/LOX inhibitor. tandfonline.com The most active compound in this series, RS31, which features a carbalkoxy amino side chain, demonstrated significant anti-inflammatory activity, suggesting its potential as a multi-target anti-inflammatory agent. tandfonline.com

In the realm of anticancer research, in silico studies on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl group have suggested a possible multi-target mode of action. mdpi.comnih.gov These computational analyses indicated that the compounds might interact with several proteins that are attractive targets for cancer therapy, with a particular likelihood of involving caspase 8 activity. mdpi.comnih.gov Similarly, newly synthesized 1,3,4-thiadiazole derivatives were shown through in silico studies to potentially act on multiple targets, with the most probable mechanism being linked to the activity of Caspase 3 and Caspase 8, as well as the activation of BAX proteins. researchgate.net

Mechanistic Insights into Biological Activities

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. This section explores the current understanding of their mechanisms of action in various biological contexts.

Antimicrobial Activity Mechanisms

Thiazole derivatives are known for their broad-spectrum antimicrobial properties. nih.govnih.govnih.govresearchgate.net The mechanisms underlying these activities are varied and can involve the inhibition of essential microbial enzymes or disruption of cellular structures.

Molecular docking studies have provided insights into the potential antimicrobial mechanisms of thiazole derivatives. For example, some heteroaryl(aryl) thiazole derivatives are predicted to inhibit E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.govresearchgate.net The same study also suggested that the antifungal activity of these compounds may stem from the inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.govresearchgate.net

The presence of multiple thiazole rings within a single molecule has been shown to enhance antimicrobial activity. nih.govresearchgate.net This suggests that these larger molecules may have an increased affinity for their biological targets or may be able to disrupt microbial membranes more effectively. The incorporation of a thiazole moiety into hybrid molecules with other heterocyclic rings like pyrazole (B372694), triazole, and 1,3,4-thiadiazole has also been a successful strategy for developing potent antimicrobial agents. nih.govnih.gov

While the precise mechanisms for many this compound derivatives are still under investigation, the available evidence points towards the inhibition of key microbial enzymes as a primary mode of action.

Anticancer Activity Mechanisms

The anticancer effects of this compound and its related structures are believed to be mediated through several mechanisms, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.

Tubulin Polymerization Inhibition:

A significant body of research points to the inhibition of tubulin polymerization as a key mechanism of anticancer activity for thiazole derivatives. nih.govnih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov

For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity by inhibiting tubulin polymerization. nih.gov Similarly, novel thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with the most active compound, 5b, showing potent antiproliferative activity and inducing cell cycle arrest at the G2/M phase. nih.gov Molecular modeling studies have further suggested that these compounds can bind to the colchicine (B1669291) binding site on tubulin. nih.gov The 3,4,5-trimethoxyphenyl (TMP) moiety, which is structurally related to the 3-methoxyphenyl group, is a well-known pharmacophoric element for tubulin binding. mdpi.com

Caspase Activation and Apoptosis:

Another critical mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Studies on 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent have demonstrated their ability to induce apoptosis. mdpi.com In silico analyses of these compounds suggested that their anticancer action is likely connected to the activation of caspase 8. mdpi.comnih.gov Further experimental work with 1,3,4-thiadiazole derivatives confirmed the activation of caspase 3/7 in breast cancer cell lines. mdpi.com Research on other 1,3,4-thiadiazole derivatives has also implicated the involvement of Caspase 3 and Caspase 8, along with the pro-apoptotic protein BAX. researchgate.net Additionally, flow cytometry analysis of a hybrid 1,3,4-thiadiazole compound indicated it induced apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov

The table below summarizes the anticancer mechanisms of some thiazole derivatives.

| Compound Class | Proposed Mechanism(s) | Reference(s) |

| 4-Substituted methoxybenzoyl-aryl-thiazoles | Tubulin polymerization inhibition | nih.gov |

| Thiazole-naphthalene derivatives | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | nih.gov |

| 1,3,4-Thiadiazole derivatives with 3-methoxyphenyl substituent | Caspase 8 activation, Caspase 3/7 activation, apoptosis induction | mdpi.comnih.gov |

| Other 1,3,4-Thiadiazole derivatives | Caspase 3 and Caspase 8 activation, BAX protein activation, apoptosis induction, G0/G1 cell cycle arrest | researchgate.netnih.gov |

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Derivatives of 1,2,4-triazole, a related heterocycle, have been shown to act as COX-1/COX-2 inhibitors. nih.gov Similarly, some imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives have demonstrated anti-inflammatory activity, and molecular docking studies suggest they can inhibit both COX-1 and COX-2. nih.gov The design of dual COX/LOX inhibitors based on a 4-benzyl-1,3-thiazole scaffold further highlights the potential of these compounds to target multiple inflammatory pathways. tandfonline.com

The fluorine atom has been noted to play a crucial role in the anti-inflammatory activity of some triazolothiadiazole derivatives, with its presence correlating with lipophilicity and solubility. nuph.edu.ua While the specific mechanisms for many this compound derivatives in inflammation are still being elucidated, the inhibition of COX and LOX enzymes appears to be a prominent mode of action for this class of compounds.

Antitubercular and Antiparasitic Mechanisms

Thiazole-containing compounds have shown promise as antitubercular and antiparasitic agents. fabad.org.trnih.gov The mechanisms behind these activities are thought to involve the inhibition of specific enzymes or pathways essential for the survival of the pathogens.

For instance, some thiazole derivatives have exhibited good in vitro antitubercular activity against Mycobacterium tuberculosis. nih.gov While the precise molecular targets are not always fully characterized, the effectiveness of these compounds suggests they interfere with critical mycobacterial processes. The development of 1,4-substituted-1,2,3-triazoles as antitubercular agents also points to the potential of related heterocyclic structures in combating tuberculosis. nih.gov

The broad biological activity of thiazole derivatives against various pathogens suggests that they may act on multiple targets, a desirable feature for overcoming drug resistance.

Anticholinesterase Activity Mechanisms

Certain thiazole derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Studies on 1,3-thiazole derivatives have identified compounds that are potent and selective inhibitors of either AChE or BChE. academie-sciences.fr For example, some 1,3-thiazole-piperazine derivatives have shown very effective AChE inhibition with little to no activity against BChE. academie-sciences.fr Kinetic studies of a potent (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compound revealed it to be a mixed-type inhibitor of AChE. nih.gov

The mechanism of inhibition often involves the interaction of the thiazole derivative with the active site of the cholinesterase enzyme. Molecular docking studies have been used to visualize these interactions and to understand the structural features that contribute to inhibitory activity. academie-sciences.fr For example, the methoxy group on a phenyl ring, as in the this compound scaffold, could potentially form key interactions within the enzyme's active site.

The table below provides a summary of compounds and their anticholinesterase activity.

| Compound Class | Target Enzyme(s) | Type of Inhibition | Reference(s) |

| 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase (AChE) | Selective | academie-sciences.fr |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol based compounds | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Mixed-type (for AChE) | nih.gov |

| 2-[2-(3-Methoxybenzylidene)hydrazineyl]-4-[4-(trifluoromethyl)phenyl]thiazole | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Not specified | mdpi.com |

Future Research Directions for 4 3 Methoxyphenyl 1,3 Thiazole and Its Derivatives

Exploration of Novel Biological Targets and Therapeutic Applications

The thiazole (B1198619) nucleus is a versatile pharmacophore, and its derivatives have shown activity against a variety of biological targets. researchgate.net Future research will likely focus on expanding the known targets of 4-(3-methoxyphenyl)-1,3-thiazole derivatives and exploring new therapeutic areas.

One promising area is in the development of novel anticancer agents. Thiazole-containing compounds like Dasatinib and Tiazofurin are already established in cancer therapy. mdpi.com Research into 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to 1,3-thiazoles, has shown that these compounds can interfere with DNA replication, making them effective against both cancer and bacterial cells. nih.gov Specifically, derivatives with a 3-methoxyphenyl (B12655295) substituent have demonstrated cytotoxic activity against breast cancer cell lines. nih.gov Future studies could investigate a broader range of cancer types and explore the potential for these compounds to overcome drug resistance.

Beyond cancer, thiazole derivatives have shown potential in treating neurological disorders. researchgate.netmdpi.com For instance, some benzothiazole (B30560) derivatives are being investigated for their efficacy in managing conditions like Alzheimer's disease, epilepsy, and Huntington's disease. mdpi.com Research is also pointing towards their potential as anticoagulants by inhibiting blood clotting factors. researchgate.net A detailed investigation into the efficacy of this compound derivatives against a spectrum of central nervous system disorders could unveil new therapeutic avenues. researchgate.net

Development of Advanced Synthetic Strategies for Enhanced Structural Diversity

The generation of a wide array of structurally diverse this compound derivatives is crucial for exploring their full therapeutic potential. Future research will focus on developing more efficient and versatile synthetic methods.

A key approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step. nih.gov This strategy, coupled with the use of eco-friendly catalysts like reusable nanoparticles, can lead to the creation of novel thiazole scaffolds. nih.gov For example, a one-pot, three-component reaction catalyzed by NiFe2O4 nanoparticles has been successfully used to synthesize various thiazole derivatives. nih.gov Similarly, magnetic supported copper nanocatalysts have been employed for the efficient synthesis of novel thiazole-5-one derivatives. tandfonline.com

Another avenue is the creation of hybrid molecules, where the this compound core is combined with other bioactive heterocyclic moieties. researchgate.netacs.org This approach aims to develop compounds with enhanced or synergistic biological activities. For instance, hybrid compounds incorporating pyrazole (B372694) and triazole moieties with the thiazole ring have shown significant antimicrobial and anticancer activities. acs.org The development of such hybrid structures through advanced synthetic protocols will be a key focus for future research.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery by accelerating the design and prediction of new therapeutic agents. nih.govresearchgate.net The integration of these technologies into the research of this compound and its derivatives holds immense promise.

Computational-Experimental Collaborative Research for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental validation is essential for gaining a deeper understanding of the mechanisms of action of this compound derivatives.

Molecular docking and molecular dynamics simulations can provide insights into how these compounds interact with their biological targets at the atomic level. nih.gov For example, in silico studies of 1,3,4-thiadiazole derivatives have suggested a multitarget mode of action, with a likely mechanism involving the activation of caspase 8 in cancer cells. nih.gov Such computational predictions can then be validated through in vitro and in vivo experiments.

This collaborative approach can also elucidate structure-activity relationships (SAR), revealing which structural modifications lead to improved potency and selectivity. nih.gov For instance, studies on 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives showed that compounds with electron-withdrawing groups exhibited remarkable inhibitory activity against butyrylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov By integrating computational and experimental data, researchers can build robust models to guide the rational design of more effective and safer drugs based on the this compound scaffold.

Investigation of this compound within Hybrid and Nanoparticle Systems

The incorporation of this compound and its derivatives into hybrid molecules and nanoparticle systems represents a promising frontier for enhancing their therapeutic efficacy and delivery.

Hybrid molecules, created by fusing the thiazole moiety with other pharmacologically active scaffolds, can exhibit synergistic or novel biological activities. researchgate.net This strategy has been explored to develop new antimicrobial and anticancer agents with improved potency. acs.org For example, hybrid compounds of thiazole with pyrazole and triazole have shown significant biological potential. acs.org

Nanoparticle-based delivery systems offer a way to improve the solubility, stability, and targeted delivery of thiazole derivatives. The use of nanocatalysts in the synthesis of thiazoles is already proving to be an efficient and green approach. nih.govtandfonline.com Furthermore, thiazole compounds themselves are being investigated at the nanoscale. imp.kiev.ua Future research could focus on encapsulating this compound derivatives within nanoparticles to enhance their bioavailability and reduce potential side effects. This could involve using various nanocarriers such as liposomes, polymers, or inorganic nanoparticles, tailored for specific therapeutic applications.

常见问题

Q. Basic Research Focus

- FT-IR : Confirms thiazole ring formation (C=N stretch at 1640–1620 cm⁻¹) and methoxy groups (C-O-C at 1250–1200 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Thiazole C-H protons at δ 7.2–7.5 ppm (multiplet).

- Methoxy protons as a singlet at δ 3.8–3.9 ppm .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ for C₁₀H₉N₂OS: 221.04) and purity (>98%) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 54.53%, N: 12.72%) .

How can computational methods resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Advanced Research Focus

Discrepancies often arise from variations in assay conditions or substituent electronic profiles. Strategies include:

- Molecular Dynamics Simulations : Compare binding stability of 3-methoxy vs. 4-methoxy derivatives with target proteins (e.g., COX-2) over 100-ns trajectories to identify key interactions .

- QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with IC₅₀ values .

- Meta-Analysis : Normalize published activity data using standardized protocols (e.g., fixed inoculum size in antimicrobial assays) to reduce inter-lab variability .

What crystallographic insights explain the conformational stability of this compound derivatives?

Advanced Research Focus

X-ray crystallography reveals:

- Dihedral Angles : The methoxyphenyl ring twists 28–45° from the thiazole plane, minimizing steric clashes. Derivatives with bulkier substituents (e.g., 4-bromo) exhibit greater torsional strain, reducing stability .

- Bond Lengths : C-S bond lengths (~1.71 Å) and C-N distances (~1.32 Å) align with aromatic thiazole systems. Deviations >0.02 Å suggest synthetic impurities .

Methodology : - Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Compare experimental data with Cambridge Structural Database entries (e.g., Refcode ABUTEZ) to validate structural motifs .

How can ultrasonic techniques enhance the bioavailability of this compound nanoparticles for antimicrobial applications?

Advanced Research Focus

Ultrasonic synthesis produces nanoparticles (50–100 nm) with higher surface area, improving solubility and bacterial membrane interaction:

- Protocol : Sonicate 100 mg of compound in 10 mL ethanol (20 kHz, 30 min), then lyophilize .

- Bioactivity : Nanoparticles of 5-(3-methoxyphenyl)thiazole show 2-fold lower MIC against E. coli (4 µg/mL) vs. bulk material (8 µg/mL) due to enhanced diffusion .

- Characterization : Use DLS for size distribution and TEM for morphology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。